2,6-Di-tert-butyl-4-methylcyclohexanone CAS number
2,6-Di-tert-butyl-4-methylcyclohexanone CAS number
Abstract
This technical guide provides a comprehensive overview of 2,6-Di-tert-butyl-4-methylcyclohexanone (CAS No: 23790-39-8), a sterically hindered cyclic ketone. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental physicochemical properties, stereochemical considerations, plausible synthetic routes, and critical safety protocols. By synthesizing data from established chemical databases and drawing parallels with structurally related molecules, this guide aims to serve as an authoritative resource, explaining not just the "what" but the "why" behind the compound's characteristics and handling.
Compound Identification and Core Properties
2,6-Di-tert-butyl-4-methylcyclohexanone is a derivative of cyclohexanone featuring two bulky tert-butyl groups flanking the carbonyl group at positions 2 and 6, and a methyl group at position 4. This substitution pattern imparts significant steric hindrance, which governs its reactivity and stereochemistry. The definitive identifier for this compound is its CAS number.[1]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 23790-39-8 | PubChem[2] |
| Molecular Formula | C₁₅H₂₈O | Lead Sciences[1] |
| Molecular Weight | 224.38 g/mol | PubChem[2] |
| IUPAC Name | 2,6-ditert-butyl-4-methylcyclohexan-1-one | PubChem[2] |
| Canonical SMILES | CC1CC(C(=O)C(C1)C(C)(C)C)C(C)(C)C | PubChem[2] |
| InChI Key | LDPDMUPXRDWOPE-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 | 4.7 | PubChem[2] |
| Purity (Typical) | 98% | Lead Sciences[1] |
| Storage | Room Temperature, Sealed in Dry Conditions | Lead Sciences[1] |
The high XLogP3 value suggests a lipophilic nature, indicating poor solubility in water but good solubility in non-polar organic solvents.[2] This is a critical consideration for selecting appropriate solvent systems in experimental design.
Chemical Structure and Stereochemical Implications
The structure of 2,6-Di-tert-butyl-4-methylcyclohexanone is defined by its cyclohexane ring. The presence of bulky tert-butyl groups has profound stereochemical consequences. In cyclohexanone derivatives, the ring exists predominantly in a chair conformation to minimize torsional and steric strain. The large energetic penalty of placing a tert-butyl group in an axial position effectively "locks" the conformation, forcing both tert-butyl groups into equatorial positions. This conformational rigidity makes the molecule an interesting substrate for stereoselective studies.
Caption: 2D structure of 2,6-Di-tert-butyl-4-methylcyclohexanone.
Synthesis Pathway: An Experience-Based Protocol
While specific peer-reviewed syntheses for 2,6-Di-tert-butyl-4-methylcyclohexanone are not widely published, a reliable route can be extrapolated from established methods for similar hindered ketones, such as the oxidation of the corresponding secondary alcohol.[3][4] The choice of oxidizing agent is critical; harsh reagents can lead to side reactions, while overly mild ones may fail to overcome the steric hindrance.
A Jones oxidation (chromic acid in acetone) is a robust and field-proven method for this type of transformation. The causality for this choice rests on its high efficiency in oxidizing sterically hindered secondary alcohols to ketones without cleaving the ring.
Protocol: Oxidation of 2,6-Di-tert-butyl-4-methylcyclohexanol
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Dissolution: Dissolve the starting material, 2,6-Di-tert-butyl-4-methylcyclohexanol (1.0 eq), in acetone within a flask equipped with a magnetic stirrer and a dropping funnel. The system should be cooled in an ice bath to 0-5°C to manage the exothermic nature of the reaction.
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Reagent Addition: Add Jones reagent dropwise to the cooled solution. The persistence of a brown/orange color indicates the presence of excess oxidant and signals reaction completion. The slow, controlled addition is paramount to prevent overheating and potential side-product formation.
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Quenching: After the reaction is complete (as determined by TLC analysis), add isopropyl alcohol dropwise to quench the excess chromium reagent. This is a self-validating step; the solution will turn from brown/orange to green as the Cr(VI) is reduced to Cr(III).
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Workup: Neutralize the mixture with a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with an appropriate solvent like diethyl ether.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified via column chromatography or distillation to yield the final ketone.[3]
Caption: Workflow for the synthesis of the target ketone via oxidation.
Spectroscopic Analysis
The structural elucidation of 2,6-Di-tert-butyl-4-methylcyclohexanone relies on standard spectroscopic techniques. Based on its structure and data for analogous compounds, the following spectral characteristics are expected:
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Infrared (IR) Spectroscopy: A strong, sharp absorption band is anticipated in the region of 1705-1725 cm⁻¹, which is characteristic of a carbonyl (C=O) stretch in a saturated six-membered ring.
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Mass Spectrometry (MS): GC-MS data is available, confirming the molecular weight.[2] The fragmentation pattern would likely show the loss of tert-butyl and methyl groups, providing further structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Resonances for the two equivalent tert-butyl groups would appear as a sharp singlet around 1.0-1.2 ppm. The methyl group would likely appear as a doublet. The protons on the cyclohexane ring would present complex multiplets.
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¹³C NMR: The carbonyl carbon would be distinctly downfield, typically in the 200-215 ppm range. The quaternary carbons of the tert-butyl groups and the carbons of the methyl groups would be clearly visible in the aliphatic region.
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Applications and Industrial Relevance
While specific applications for 2,6-Di-tert-butyl-4-methylcyclohexanone are not extensively documented, its structural motifs suggest potential utility in several areas, drawing parallels from similar molecules.
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Antioxidant Research: Sterically hindered phenols, such as Butylated Hydroxytoluene (BHT), are widely used as antioxidants. The related compound 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one (CAS 10396-80-2) is noted for its antioxidant properties, which are valuable in polymer stabilization.[5][6][7] The subject ketone could serve as a synthetic precursor to novel antioxidant compounds.
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Fragrance and Materials Science: Substituted cyclohexanones, like 4-tert-Butylcyclohexanone (CAS 98-53-3), are important intermediates in the fragrance industry due to their woody and camphoraceous scents.[8] The bulky groups in 2,6-Di-tert-butyl-4-methylcyclohexanone could be exploited to create new materials with unique physical properties or as a building block in polymer chemistry.[9]
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Model for Stereoselective Chemistry: Due to its conformationally locked structure, it serves as an excellent model compound for academic and industrial research into the stereoselectivity of nucleophilic additions to ketones.[8]
Safety, Handling, and Storage
Mandatory Handling Protocol
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Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA or EN166 standards.[12]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to prevent skin contact.[11]
-
Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, use a NIOSH/MSHA-approved respirator.[12]
-
-
Safe Handling Practices: Avoid creating dust. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[12][13] Do not eat, drink, or smoke in the work area.[10]
-
Storage: Keep the container tightly sealed and store in a dry, cool, and well-ventilated place as recommended.[1]
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Spill Response: In case of a spill, evacuate the area. Wear full PPE. Contain the spill and collect it with an inert absorbent material. Dispose of waste in accordance with local, state, and federal regulations.[10][13]
Caption: Safe handling workflow for 2,6-Di-tert-butyl-4-methylcyclohexanone.
Conclusion
2,6-Di-tert-butyl-4-methylcyclohexanone is a sterically demanding chemical with a locked conformation that defines its reactivity and potential applications. While direct research on this molecule is limited, its properties can be reliably inferred from its structure and comparison with well-documented analogs. This guide provides the foundational knowledge required for its safe handling, synthesis, and exploration in fields ranging from materials science to medicinal chemistry. Adherence to the outlined safety protocols is paramount for any experimental work.
References
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LookChem. CAS 10396-80-2: 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. [Link]
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NIST WebBook. 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. [Link]
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Carl Roth. Safety Data Sheet - 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. [Link]
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PubChem. 2,6-DI-Tert-butyl-cyclohexanone | C14H26O | CID 228973. [Link]
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Cheméo. 2,6-di(t-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadiene-1-one (CAS 10396-80-2). [Link]
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PubChem. 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | C15H24O2 | CID 146102. [Link]
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